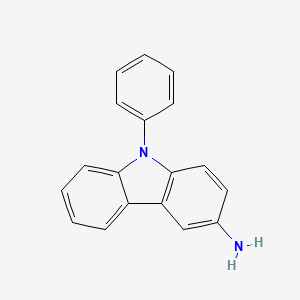

9-Phenylcarbazol-3-amine

Descripción general

Descripción

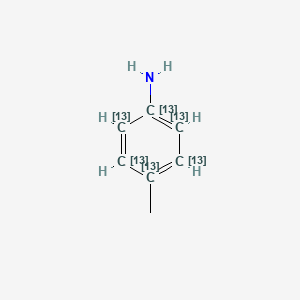

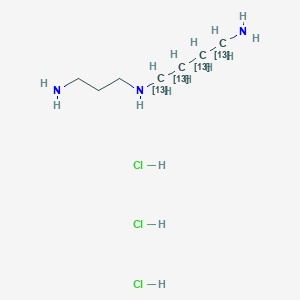

9-Phenylcarbazol-3-amine is a chemical compound with the CAS number 1318253-36-9 . It is also known by other names such as 9-phenyl-9H-carbazol-3-amine and 9-phenyl-carbazol-3-amine . The compound has a molecular formula of C18H14N2 and a molecular weight of 258.32 .

Physical and Chemical Properties Analysis

This compound has a boiling point of 481.7±27.0 °C and a density of 1.19±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.78±0.30 . These properties can be determined using various characterization techniques .Aplicaciones Científicas De Investigación

Electrochemical and Spectral Characterizations

9-Phenylcarbazoles, including 9-Phenylcarbazol-3-amine derivatives, have been synthesized and characterized for their unique electrochemical and spectral properties. These compounds exhibit reversible oxidation and their electrochemical behavior is significantly influenced by substituents, making them interesting materials for electronic and photonic applications. The amino derivatives demonstrate instability in their cation radical form, suggesting a nuanced electrochemical profile that could be harnessed in developing advanced electronic materials (Chiu et al., 2012).

Photoluminescent Materials Development

This compound and its derivatives have been explored for creating efficient and bright non-doped blue light-emitting diodes (LEDs). These materials exhibit strong emission intensity and stable glassy morphology, positioning them as promising blue emitters for organic LEDs. The development of such devices underscores the potential of this compound in enhancing the performance and color purity of light-emitting devices (Kuo et al., 2008).

Chemosensor Applications

Novel polyaniline derivatives of this compound have been developed for multiple stimuli-responsive fluorescent chemosensing. These materials exhibit excellent fluorescence properties for the detection of various acids and amines, both in solution and in the gas phase. Such developments highlight the role of this compound derivatives in environmental protection, biosensing, and toxin detection in food, demonstrating their versatility beyond traditional applications (Qian et al., 2019).

Photocatalysis

This compound has been identified as a new photocatalyst for the decarboxylative cross-coupling reaction of α-amino acids or α-oxy carboxylic acids with arylnitriles. This photocatalytic application enables the preparation of benzylic amines and ethers from readily available starting materials under mild conditions, showcasing the compound's utility in facilitating organic synthesis and potentially pharmaceutical manufacturing (Chen et al., 2019).

Electrophosphorescent Diodes and Organic Electronics

Research on this compound has extended to its incorporation into electrophosphorescent diodes, highlighting its utility in organic electronics. Its derivatives, particularly when synthesized with specific functional groups, have shown promising results in creating devices with high thermal stability and photoluminescent properties. These materials serve as active or host materials in organic light-emitting diodes (OLEDs) and phosphorescent devices, contributing to advancements in display and lighting technologies (Keruckas et al., 2014).

Propiedades

IUPAC Name |

9-phenylcarbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAUMAWVSPLISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

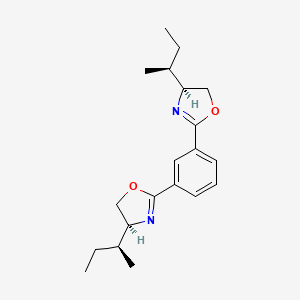

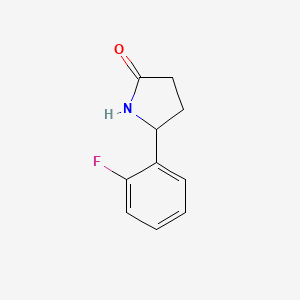

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)

![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B3321194.png)

![2,3-Dihydrofuro[3,4-b][1,4]dioxine](/img/structure/B3321210.png)